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Introduction

Upacicalcet is a novel, small-molecule, non-peptide calcimimetic agent that acts as a positive
allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] Developed for intravenous
administration, it is approved for the treatment of secondary hyperparathyroidism (SHPT) in
patients with chronic kidney disease (CKD) on hemodialysis.[3][4] Upacicalcet enhances the
sensitivity of the CaSR to extracellular calcium, thereby suppressing the synthesis and
secretion of parathyroid hormone (PTH).[5] This technical guide provides a comprehensive
overview of the pharmacological profile of Upacicalcet, detailing its mechanism of action, in
vitro and in vivo pharmacology, clinical efficacy, and safety, with a focus on quantitative data
and experimental methodologies.

Mechanism of Action

Upacicalcet is a positive allosteric modulator of the CaSR, a G protein-coupled receptor
(GPCR) crucial for maintaining calcium homeostasis. Unlike first-generation calcimimetics,
Upacicalcet has a distinct binding site, targeting the amino acid binding site within the CaSR's
extracellular domain. This interaction increases the receptor's sensitivity to extracellular
calcium ions. Consequently, at any given calcium concentration, Upacicalcet potentiates the
activation of the CaSR, leading to the inhibition of PTH secretion from the parathyroid glands.
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Notably, Upacicalcet's agonistic activity is dependent on the presence of extracellular calcium;
it does not activate the CaSR in the absence of physiological calcium levels, which may
contribute to a lower risk of hypocalcemia compared to other calcimimetics.

CaSR Signaling Pathway

The activation of the CaSR by an agonist like Upacicalcet initiates downstream signaling
cascades through the coupling of heterotrimeric G proteins, primarily Gg/11 and Gi/o. The
Gg/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)
and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic
reticulum, while DAG activates protein kinase C (PKC). The Gi/o pathway activation inhibits
adenylyl cyclase, leading to decreased intracellular cyclic AMP (CAMP) levels.
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Caption: CaSR Signaling Pathway Activated by Upacicalcet.
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Quantitative Pharmacology
In Vitro Pharmacology

Upacicalcet's activity as a CaSR agonist has been characterized in vitro using cell-based
assays. While specific EC50 and binding affinity (Kd/Ki) values are not publicly available in the
reviewed literature, the primary method for assessing its activity is the measurement of inositol-
1-monophosphate (IP-1) accumulation in HEK-293T cells expressing the human CaSR.

Parameter Value Cell Line Assay Reference
Inositol-1-
Monophosphate

EC50 Not Reported HEK-293T (1P-1)

Accumulation

Radioligand
Binding Affinity Binding
] Not Reported HEK-293T - ]
(Kd/Ki) (competition with

L-tryptophan)

In Vivo Pharmacology

Preclinical studies in rat models of both normal renal function and CKD-induced SHPT have
demonstrated the dose-dependent effects of Upacicalcet on key biomarkers.
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Animal Administrat Effect on Effect on
. Dose Range . Reference
Model ion Serum iPTH Serum Ca?**
Dose- Dose-
0.03-3
Normal Rats Intravenous dependent dependent
mg/kg
decrease decrease
Double- Dose- Dose-
_ 0.3-30
Nephrectomiz  Intravenous dependent dependent
mg/kg
ed Rats decrease decrease
Adenine- o o
Intravenous Significant No significant
Induced CKD 0.2 - 1 mg/kg
(repeated) decrease change
Rats
Pharmacokinetics
Pharmacokinetic studies have been conducted in both healthy volunteers and hemodialysis
patients.
. Administrat  Half-life ) Key
Population ] Excretion T Reference
ion (t1/2) Findings
Rapid
Healthy o )
Intravenous Primarily disappearanc
Japanese ) ~1-2 hours
(single dose) renal e from
Adults
plasma.
Intravenous o No
) ) ) Maintained ~80% )
Hemodialysis  (single & ] accumulation
) i until next removed by )
Patients multiple o ] T with repeated
dialysis single dialysis )
doses) dosing.

Experimental Protocols
In Vitro Assay for CaSR Activation: Inositol-1-

Monophosphate (IP-1) Accumulation
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This assay quantifies the activation of the Gg/11 pathway downstream of the CaSR.

e Cell Culture: Human Embryonic Kidney (HEK-293T) cells stably or transiently expressing the
human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented
with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO:z incubator.

o Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
o Assay Procedure:

o The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl).
LiCl inhibits inositol monophosphatase, leading to the accumulation of IP-1 upon PLC
activation.

o Cells are incubated with varying concentrations of Upacicalcet in the presence of a fixed
concentration of extracellular calcium.

o The reaction is stopped, and the cells are lysed.

o |P-1 Detection: The concentration of accumulated IP-1 is measured using a commercially
available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. This competitive
immunoassay uses an anti-IP-1 antibody labeled with a fluorescent donor and an IP-1
analog labeled with a fluorescent acceptor.

» Data Analysis: The HTRF signal is inversely proportional to the amount of IP-1 produced.
Data are normalized and fitted to a sigmoidal dose-response curve to determine the ECso
value.

In Vivo Model: Adenine-Induced Secondary
Hyperparathyroidism in Rats

This model mimics the pathophysiology of SHPT in CKD.
¢ Animal Model: Male Wistar or Sprague-Dawley rats are used.

e |nduction of CKD:
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o Rats are fed a diet containing 0.75% adenine for 2-4 weeks to induce chronic renal failure.
Adenine metabolites precipitate in the renal tubules, causing inflammation, fibrosis, and

impaired renal function.

o A high phosphorus diet may be co-administered to exacerbate hyperphosphatemia and
SHPT.

o Treatment: Following the induction period, rats are administered Upacicalcet or vehicle via
intravenous injection, typically three times a week to mimic the hemodialysis schedule.

» Endpoint Analysis:

o Blood samples are collected periodically to measure serum levels of intact PTH (iPTH),

calcium, phosphorus, and creatinine.

o At the end of the study, tissues such as the parathyroid glands, aorta, and bones are
collected for histological and morphometric analysis to assess parathyroid hyperplasia,
vascular calcification, and bone disorders.

In Vitro Evaluation In Vivo Evaluation Clinical Evaluation
HEK-293T cells expressing hCaSR Adenine-Induced SHPT Rat Model Fiese ) (i Velimizes)
- Safety & PK

Y Y Y

IP-1 Accumulation Assay (U pacicalcet Administration (i.v.)) (Phase II/[' E%;:;gegixh SHPT))

Y Y Y Y

; . . Primary Endpoint: Secondary Endpoints:
( DRI Eekn e FeEnsy ) ( NP S P 2P P) G/o Patients with target iPTH Changes in Ca?*, P, Bone markers

Y
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Caption: Experimental Workflow for Upacicalcet Evaluation.

Clinical Efficacy and Safety

Multiple clinical trials have demonstrated the efficacy and safety of Upacicalcet in hemodialysis
patients with SHPT.

Phase 3 Placebo-Controlled Trial (NCT03801980)

This 24-week, randomized, double-blind study evaluated the efficacy and safety of Upacicalcet
in Japanese hemodialysis patients.
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. Upacicalcet

Endpoint Placebo (n=50) p-value Reference
(n=103)

Primary Endpoint

Patients

achieving mean

serum iPTH 60- 67% (69/103) 8% (4/50) <0.001

240 pg/mL at

weeks 22-24

Secondary

Endpoints

(Change from

Baseline)

) Significant No significant

Serum iPTH <0.001
decrease change

Serum Corrected  Significant No significant

. <0.001

Calcium decrease change

Serum No significant No significant NS

Phosphorus change change

Safety

Any Adverse
85% 72% -

Event

Upper Gl

Adverse Events Similar to Similar to

(Nausea, placebo Upacicalcet

Vomiting)

Serum Corrected

Calcium <7.5 2% 0% -

mg/dL

Phase 2 Long-Term (52-Week) Open-Label Study
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This study assessed the long-term efficacy and safety of Upacicalcet with intraindividual dose
adjustments.

Endpoint Result Reference

Primary Endpoint

Patients achieving serum iPTH

57.9%
60-240 pg/mL at week 18
Long-Term Efficacy
Patients achieving serum iPTH

80.8%
60-240 pg/mL at week 52
Safety
Any Adverse Event 94.8%
Adverse Drug Reactions 20.7%
Most Common ADR Decreased corrected calcium

Conclusion

Upacicalcet is a potent and effective CaSR agonist with a distinct pharmacological profile. Its
mechanism as a positive allosteric modulator at the amino acid binding site of the CaSR
translates to significant reductions in PTH levels in both preclinical models and clinical settings.
Administered intravenously, Upacicalcet offers a favorable pharmacokinetic profile for
hemodialysis patients, with no evidence of accumulation. Clinical trials have established its
efficacy in achieving target iPTH levels and have demonstrated a good safety profile, with a low
incidence of severe hypocalcemia and gastrointestinal side effects comparable to placebo. This
comprehensive pharmacological profile supports Upacicalcet as a valuable therapeutic option
for the management of secondary hyperparathyroidism in patients with chronic kidney disease
on hemodialysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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